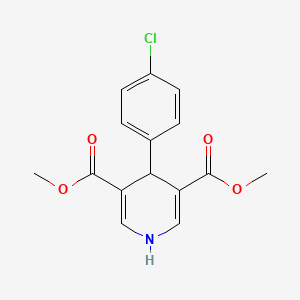

5-(4-chlorophenyl)-3-(1H-1,2,4-triazol-5-ylamino)-2-cyclohexen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 5-(4-chlorophenyl)-3-(1H-1,2,4-triazol-5-ylamino)-2-cyclohexen-1-one often involves complex reactions that include the formation of triazole rings, chlorophenyl groups, and cyclohexenone structures. These syntheses are typically characterized by their steps in cyclization, substitution, and crystallization processes, which are crucial for achieving the desired chemical structures with high purity. For instance, compounds with similar structural frameworks have been synthesized through reactions involving Grignard reagents and characterized using spectroscopic methods and X-ray diffraction crystallography (Heng-Shan Dong & Guoyong Huo, 2009).

Molecular Structure Analysis

The molecular structure of compounds in this class is often determined using X-ray crystallography, which provides detailed insights into their crystalline forms, molecular conformations, and intermolecular interactions. The analysis reveals how the triazole and chlorophenyl groups are oriented relative to the cyclohexenone core, providing a basis for understanding the compound's chemical reactivity and physical properties. For example, X-ray analysis has been used to characterize the crystal structure and provide insights into the molecular packing and hydrogen bonding patterns of related compounds (Shi et al., 2007).

Aplicaciones Científicas De Investigación

Antibacterial Study of Novel Compounds

Research by K. Mehta (2016) involved the synthesis and characterization of novel heterocyclic compounds, including a fragment related to the chemical of interest. These compounds exhibited significant antibacterial activity against pathogens like Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016).

Structural Characterization and Isostructural Analysis

A study by B. Kariuki, B. F. Abdel-Wahab, and G. El‐Hiti (2021) explored the synthesis and structural characterization of isostructural compounds involving chlorophenyl and fluorophenyl groups, demonstrating the importance of crystallography in understanding molecular architecture (Kariuki et al., 2021).

Fluorescent Molecular Probes

Z. Diwu et al. (1997) prepared new fluorescent solvatochromic dyes, exploring the "push-pull" electron transfer system, which could be used to develop ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Synthesis and Biochemical Inhibition

O. Bekircan, S. Ülker, and E. Menteşe (2015) synthesized novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their lipase and α-glucosidase inhibition properties, which could lead to potential therapeutic applications (Bekircan et al., 2015).

Antitubercular Compound Analysis

Research on a novel triazole-based antitubercular compound by R. Shekar et al. (2014) highlighted the importance of enantio-specific activity and developed a chiral chromatographic method for analysis, demonstrating the compound's potential in treating tuberculosis (Shekar et al., 2014).

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O/c15-11-3-1-9(2-4-11)10-5-12(7-13(20)6-10)18-14-16-8-17-19-14/h1-4,7-8,10H,5-6H2,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRDVFOCQQWQNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1NC2=NC=NN2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)

![2-(4-fluorophenyl)-6-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B5517202.png)

![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)

![methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5517214.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)

![2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5517233.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5517244.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}acetohydrazide](/img/structure/B5517276.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517295.png)